molecular formula C15H12Cl2O B1210872 4',6-Dichloroflavan CAS No. 73110-56-2

4',6-Dichloroflavan

Cat. No.: B1210872
CAS No.: 73110-56-2
M. Wt: 279.2 g/mol
InChI Key: WDNAQQJUMPVRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',6-Dichloroflavan, also known historically as BW683C, is a flavan derivative that was identified as a highly effective and potent inhibitor of certain rhinovirus serotypes in vitro . Its primary value for researchers lies in its unique mechanism of action, which involves the stabilization of the virion capsid conformation. This stabilizing effect is responsible for inhibiting the uncoating process of the virus, an early and critical step in the viral replication cycle . By preventing uncoating, the compound effectively blocks subsequent viral RNA replication, protein synthesis, and the virus-induced shutoff of host cell translation, without adversely affecting the initial stages of virus binding to or penetration into the host cell membrane . While this compound demonstrated significant promise in laboratory studies, it is crucial for researchers to note that its activity has not translated to efficacy in human models. A double-blind, placebo-controlled volunteer trial concluded that oral administration of this compound was not of value in treating human rhinovirus infection, showing no significant reduction in clinical or laboratory evidence of infection . This highlights the compound's specific utility as a tool for investigating picornavirus virology and for exploring the uncoating mechanism as a target for antiviral development. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73110-56-2

Molecular Formula

C15H12Cl2O

Molecular Weight

279.2 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C15H12Cl2O/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)18-14/h1-2,4-6,8-9,14H,3,7H2

InChI Key

WDNAQQJUMPVRGM-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl

Synonyms

4',6-dichloroflavan
BW683C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 ,6 Dichloroflavan

Strategies for the De Novo Synthesis of 4',6-Dichloroflavan

De novo synthesis refers to the construction of complex molecules from simple, readily available precursors. the-scientist.commicrobenotes.compeoi.netmedbullets.com The synthesis of the this compound core structure, a 2-aryl-chroman unit, has been approached through various strategic bond formations. core.ac.uk

Key Reaction Pathways and Precursor Derivatization

A prominent strategy for synthesizing the flavan (B184786) skeleton involves a sequence of transition metal-catalyzed reactions. core.ac.uk This approach builds the characteristic benzopyran ring system through carefully planned carbon-carbon (C-C) and carbon-oxygen (C-O) bond formations.

One effective pathway starts with readily available 2-bromoiodobenzenes and aryl vinyl alcohols. core.ac.uk The synthesis proceeds through key transformations:

Palladium-Catalyzed C-C Bond Formation : An intermolecular palladium-catalyzed coupling reaction is performed between a 2-bromoiodobenzene derivative and an appropriate aryl vinyl alcohol. This step forms a β-arylallylic alcohol intermediate. core.ac.uk

Intramolecular C-O Bond Formation : The crucial flavan ring system is then constructed via an intramolecular copper-catalyzed C-O bond-forming reaction. This step involves the cyclization of a tethered alcohol moiety onto the aryl bromide, effectively forming the chroman ring. core.ac.uk

The precursors required for this synthesis can be derived from substituted 2-bromoiodobenzenes and corresponding allylic alcohols, which in turn can be prepared from appropriate ketones. core.ac.uk

Table 1: Key Precursors and Intermediates in Flavan Synthesis

Precursor/Intermediate Description Role in Synthesis Reference
2-Bromoiodobenzenes Dihalogenated benzene (B151609) ring Provides the A-ring of the flavan structure. core.ac.uk
Aryl Vinyl Alcohols Aromatic alcohol with a vinyl group Provides the B-ring and part of the heterocyclic C-ring. core.ac.uk
β-Arylallylic Alcohols Intermediate product Result of the initial Pd-catalyzed C-C coupling. core.ac.uk

Optimization of Reaction Conditions and Yields

The efficiency of flavan synthesis is highly dependent on the optimization of reaction conditions for the key catalytic steps. For the synthesis of related pyrimidine (B1678525) derivatives, which also involves halogenation, process optimization focuses on factors like catalyst choice, solvent, and temperature control to achieve high yields and purity. google.comchemicalbook.com For instance, in the synthesis of 4,6-dichloropyrimidine, phosphorus oxychloride is a common chlorinating agent, and the reaction yield can reach virtually 100% under optimized conditions. chemicalbook.com Similarly, the copper-catalyzed intramolecular cyclization for flavan synthesis requires careful selection of the copper catalyst and ligands to ensure high yields of the desired 2-aryl-chroman product. core.ac.uk

Synthesis of Structurally Related Flavanoids and Analogues

The synthetic routes leading to this compound can be adapted to produce a wide array of structurally related compounds, including other halogenated derivatives and different flavonoid subclasses like isoflavans and isoflavenes.

Halogen-Substituted Flavan Derivatives

The synthesis of flavan analogues with various halogen substitutions at the 4' and/or 6 positions has been explored. researchgate.net By starting with differently substituted precursors, such as those containing cyano groups in addition to chlorine, a diverse library of flavan derivatives can be created. researchgate.net For example, two series of flavans have been synthesized: one with chlorine and cyano groups at the 4' and 6 positions, and another series featuring chlorine and oxazoline (B21484) rings. researchgate.netresearchgate.net The synthesis of these compounds allows for a systematic study of how different substituents on the flavan scaffold influence its chemical properties.

Fluoro-Substituted Flavan Analogues

The introduction of fluorine into the flavonoid structure is a common strategy in medicinal chemistry to alter a molecule's properties. researchgate.netmdpi.comnih.govnih.gov The synthesis of fluoro-substituted flavan analogues often involves building the flavonoid skeleton from fluorinated precursors.

A general procedure for creating fluorinated flavonoids involves the following steps:

Chalcone (B49325) Formation : Reaction of a fluorinated ortho-hydroxyacetophenone with a substituted benzaldehyde (B42025) derivative to form a fluorinated chalcone. mdpi.com

Cyclization : The resulting chalcone undergoes cyclization to form the flavanone, which can then be converted to other flavonoid classes. mdpi.com

Further Modification : For instance, 6-fluoro-3-hydroxychromen-4-ones can be synthesized from the cyclization of (5-fluoro-2-hydroxyphenyl)-3-phenylpropen-1-one using hydrogen peroxide and sodium hydroxide. researchgate.net This can be further methylated using dimethyl sulphate to yield 6-fluoro-3-methoxyflavone. researchgate.net

Table 2: Synthesis of Fluoro-Substituted Flavonoids

Target Compound Key Reaction Precursors Reference
6-Fluoro-3-hydroxychromen-4-ones Oxidative Cyclization (5-Fluoro-2-hydroxyphenyl)-3-phenylpropen-1-one, Hydrogen Peroxide researchgate.net

These synthetic pathways demonstrate that the presence of a fluorine atom, particularly on the A ring, can be achieved through the use of fluorinated starting materials. researchgate.net

Isoflavan and Isoflavene Analogues

Isoflavonoids are structural isomers of flavonoids where the B-ring is attached to the C-3 position of the C-ring, as opposed to the C-2 position in flavans. The synthesis of halogenated isoflavans and isoflavenes has been accomplished, often for comparison with their flavan counterparts like this compound. researchgate.netresearchgate.net

A key synthetic method for producing halogenated 3(2H)-isoflavenes is the Wittig intramolecular cyclization. researchgate.netlookchem.com

Pathway : This reaction utilizes halogen-substituted o-phenacyloxybenzyl-triphenylphosphonium bromides as precursors. The intramolecular Wittig reaction proceeds in good yields to form the isoflavene ring system. researchgate.netlookchem.com

Conversion to Isoflavans : The resulting isoflavenes can be converted to the corresponding isoflavans. For example, chlorine-substituted (±)isoflavans are readily obtained via catalytic reduction of the halogenated 3(2H)-isoflavenes. researchgate.net

This methodology has been successfully used to synthesize 4',6-dichloroisoflavan, a direct structural analogue of this compound. researchgate.netresearchgate.net The synthesis of these isoflavonoid (B1168493) analogues highlights the versatility of cyclization strategies in creating diverse heterocyclic scaffolds.

Table 3: List of Mentioned Chemical Compounds

Compound Name Class
This compound Flavan
4',6-Dichloroisoflavan Isoflavan
2-Bromoiodobenzene Halogenated Benzene
Aryl Vinyl Alcohol Alcohol
β-Arylallylic Alcohol Alcohol
Dihydrochalcone (B1670589) Chalcone
4,6-Dichloropyrimidine Pyrimidine
Phosphorus oxychloride Chlorinating Agent
4'-(4,5-dihydro-2-oxazolyl)-6-chloroflavan Flavan Derivative
6-Fluoro-3-hydroxychromen-4-one Flavonoid (Flavone)
6-Fluoro-3-methoxyflavone Flavonoid (Flavone)
(5-Fluoro-2-hydroxyphenyl)-3-phenylpropen-1-one Chalcone
Dimethyl Sulphate Methylating Agent
3(2H)-Isoflavene Isoflavene
o-Phenacyloxybenzyl-triphenylphosphonium bromide Wittig Reagent Precursor

Asymmetric Synthesis and Chiral Resolution Techniques for this compound Enantiomers

Enantioselective Synthetic Approaches

The enantioselective synthesis of this compound, also known as (S)-BW683C in its biologically active form, has been successfully achieved through a strategy involving asymmetric transfer hydrogenation (ATH) followed by a Mitsunobu cyclization. This approach allows for the stereocontrolled formation of the chiral center at the C2 position of the flavan core.

A key methodology involves the use of a ruthenium(II) precatalyst in the asymmetric transfer hydrogenation of a chalcone precursor. acs.orgnih.gov Specifically, an oxo-tethered-Ru(II) precatalyst facilitates the one-pot reduction of both the carbon-carbon double bond and the carbonyl group of the chalcone. acs.orgnih.gov This reaction typically employs sodium formate (B1220265) as a hydrogen source and is conducted in water, representing a greener approach to chemical synthesis. acs.orgnih.gov The process first reduces the enone to the corresponding dihydrochalcone (1,4-selectivity) and subsequently reduces the ketone to a chiral 1,3-diarylpropan-1-ol. acs.orgnih.gov

This enantiomerically enriched alcohol is then subjected to a Mitsunobu cyclization to construct the flavan ring system. acs.orgnih.gov The Mitsunobu reaction proceeds with inversion of configuration at the stereocenter, a crucial step in establishing the final absolute configuration of the flavan. This two-step sequence has been effectively applied to the synthesis of the antiviral (S)-4',6-Dichloroflavan. acs.orgnih.gov

Research by Demidoff et al. demonstrated the successful application of this Ru(II)-catalyzed asymmetric transfer hydrogenation and Mitsunobu cyclization for synthesizing (S)-BW683C. nih.gov The process yields the target flavan with high enantiomeric purity.

General strategies for the asymmetric synthesis of flavanoids often rely on establishing the C2 stereocenter through methods like intramolecular conjugate additions or Mitsunobu reactions. nih.gov While various catalysts, including chiral thiourea (B124793) derivatives and metal complexes (e.g., Rhodium, Iridium), have been employed for the asymmetric synthesis of flavanones and other related flavonoids, the Ru(II)-catalyzed ATH of chalcones followed by Mitsunobu cyclization provides a direct and effective route to enantiomerically pure flavans like this compound. acs.orgnih.govnih.govresearchgate.net

Chiral Chromatography for Enantiomeric Separation

For the separation of racemic mixtures of this compound, high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) has proven to be an effective method. thieme-connect.com Chiral chromatography is a powerful technique for resolving enantiomers, which are otherwise indistinguishable by non-chiral separation methods due to their identical physical properties in an achiral environment. acs.orgmdpi.com

The principle of chiral HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase. researchgate.netthieme-connect.com The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers. thieme-connect.com These complexes have different stabilities, resulting in different retention times for the (R)- and (S)-enantiomers and thus enabling their separation. thieme-connect.com

In a study by Quaglia et al., racemic this compound (BW683C) was successfully resolved into its individual enantiomers using HPLC with a chiral stationary phase. thieme-connect.com This separation allowed for the collection of the pure (R)- and (S)-enantiomers for subsequent analysis and biological testing. thieme-connect.com The choice of the specific chiral stationary phase and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for a wide range of chiral separations. thieme-connect.com

Table 1: HPLC Conditions for Enantiomeric Separation of this compound This table is a representative example based on typical chiral separation methodologies and the findings of Quaglia et al. thieme-connect.com Specific parameters may vary based on the exact CSP and instrumentation used.

ParameterCondition
TechniqueHigh-Performance Liquid Chromatography (HPLC)
Stationary PhaseChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseA mixture of organic solvents (e.g., hexane (B92381)/isopropanol)
DetectionUV/Vis Diode Array Detector (DAD)
OutcomeBaseline separation of (R)- and (S)-4',6-Dichloroflavan enantiomers

Spectroscopic Methods for Absolute Configuration Assignment (e.g., Circular Dichroism)

Once the enantiomers of this compound are separated, determining their absolute configuration (i.e., assigning them as either R or S) is essential. Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique widely used for this purpose in flavonoid chemistry. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra. The specific pattern of positive and negative absorption bands (Cotton effects) in a CD spectrum is directly related to the three-dimensional arrangement of the chromophores within the molecule.

For flavans and related flavonoids, the electronic transitions of the aromatic rings and the heterocyclic ring system give rise to characteristic Cotton effects in the UV region of the spectrum. acs.org The sign and magnitude of these Cotton effects, particularly those associated with the ¹Lₐ and ¹Lₑ transitions of the aromatic chromophores, can be correlated with the absolute configuration at the chiral center(s). acs.org

In the case of this compound, after the enantiomers were separated by chiral HPLC, their circular dichroism curves were obtained to determine their absolute configurations. thieme-connect.com By comparing the experimental CD spectra with established rules for flavanoids or with the spectra of related compounds of known absolute configuration, the (R) and (S) labels can be assigned to the separated enantiomers. nih.govthieme-connect.com This spectroscopic assignment is a critical step in understanding the structure-activity relationship of the individual enantiomers.

Investigation of 4 ,6 Dichloroflavan S Biological Activities in Mechanistic Models

Antiviral Spectrum and Potency of 4',6-Dichloroflavan

The antiviral spectrum of this compound encompasses several clinically significant viral families, with notable activity against picornaviruses. Its potency has been characterized through various in vitro assays, revealing its capacity to inhibit viral replication at low concentrations.

Activity Against Human Rhinoviruses (HRV)

This compound emerged as a highly effective inhibitor of human rhinovirus (HRV) replication. It has been identified as one of the most potent antiviral compounds reported for certain HRV serotypes.

Studies have indicated that this compound exhibits potent antiviral activity against specific HRV serotypes, demonstrating a degree of selectivity. It is particularly noted for its strong efficacy against HRV serotype 1B scilit.comscispace.comannualreviews.orgresearchgate.netnih.govdergipark.org.tr. The compound also showed activity against HRV serotype 14 . Its efficacy extends to a selectivity against group B of HRVs . Mechanistic investigations suggest that this compound acts by inhibiting an early stage of HRV replication, specifically interfering with viral uncoating annualreviews.orgresearchgate.netmissouri.edu. It achieves this by binding to and stabilizing the rhinovirus capsid, making it resistant to heat or acid inactivation nih.gov.

The antiviral potency of this compound against HRVs has been quantitatively assessed in cell culture models, predominantly using HeLa cells and plaque reduction assays scilit.comresearchgate.netscilit.com. For HRV serotype 1B, effective concentration (EC50) values have been reported in the nanomolar range, specifically between 0.007 and 0.17 µM jyu.fi. Further characterization revealed that the S-enantiomer of this compound is approximately 3.5 times more potent than its R-enantiomer against HRV serotype 1B in HeLa cell cultures scilit.comresearchgate.net.

Serotype-Specific Antiviral Efficacy

Efficacy Against Enteroviruses (e.g., Poliovirus, Coxsackievirus, Echovirus, Enterovirus 71)

Beyond rhinoviruses, this compound has demonstrated significant activity against various enteroviruses, including poliovirus and Enterovirus 71 (EV-71). Its broad antipicornavirus activity makes it a compound of interest for a range of viral infections within this family nih.gov.

Enterovirus 71 (EV-71) : this compound (BW683C) has proven effective against EV-71 infections, acting as a viral uncoating inhibitor nih.gov. Studies have reported EC50 values between 0.30-2.36 µM against EV-A71 and poliovirus type 2 (PV-C2) jyu.fi.

Poliovirus : The compound is effective against poliovirus type 2, inhibiting its replication and preventing viral uncoating researchgate.netscilit.comnih.govasm.org. In vitro studies have confirmed its anti-poliovirus activity capes.gov.br.

Coxsackievirus and Echovirus : this compound has also shown activity against coxsackievirus B4 and echovirus 6 researchgate.net. While specific EC50 values for these viruses are less frequently cited in the provided literature for this compound, its broad antipicornavirus profile suggests potential efficacy.

Effects on Hepatitis A Virus (HAV) Replication

This compound, along with its derivative 4',6-dichloroisoflavan, has shown notable activity against Hepatitis A Virus (HAV) replication in cell culture models, such as Frp/3 cells researchgate.netkuleuven.beresearchgate.netnih.gov. These compounds were found to be non-virucidal and did not inhibit virus adsorption at low temperatures. Instead, they exerted an inhibitory effect on viral antigen synthesis during the multiplication phase of HAV researchgate.net. The proposed mechanisms of action for its antiviral effects against HAV include inhibition of cell entry or viral uncoating kuleuven.beresearchgate.netnih.gov. Potent in vitro activity against HAV has been reported, with EC50 values as low as 6 nM (0.006 µM) kuleuven.beresearchgate.netnih.gov.

Quantitative Assessment of Biological Potency in In Vitro Systems

The biological potency of this compound has been quantitatively assessed across various viral targets using in vitro systems, primarily reporting effective concentration 50% (EC50) values. These values highlight the compound's efficacy at low concentrations.

Virus TypeSpecific Strain/SerotypeEC50 Value (µM)Cell Culture ModelReference(s)
Human Rhinovirus (HRV)HRV 1B0.007 - 0.17HeLa cells jyu.fi
Enterovirus 71 (EV-71)EV-A710.30 - 2.36Not specified jyu.fi
PoliovirusPV-C20.30 - 2.36Not specified jyu.fi
Hepatitis A Virus (HAV)Not specified0.006Not specified kuleuven.beresearchgate.netnih.gov

Furthermore, studies on the enantiomers of this compound revealed differential potency. The S-enantiomer demonstrated approximately 3.5 times greater effectiveness than the R-enantiomer against human rhinovirus serotype 1B in HeLa cell cultures scilit.comresearchgate.net.

Compound List:

this compound (BW683C)

Human Rhinoviruses (HRV)

Enterovirus 71 (EV-71)

Poliovirus (PV)

Coxsackievirus

Echovirus

Hepatitis A Virus (HAV)

Rhinovirus serotype 1B

Rhinovirus serotype 14

EV-A71

PV-C2

Coxsackievirus B4

Echovirus 6

4',6-dichloroisoflavan

Non-Mammalian In Vivo Models for Antiviral Activity Evaluation

Based on the available scientific literature, there is a notable lack of specific research detailing the antiviral activity of this compound when evaluated in non-mammalian in vivo models. The majority of studies examining the antiviral properties of this compound have focused on in vitro assays, primarily against human rhinoviruses (HRV) and polioviruses in cell cultures scilit.comnih.govnih.govnih.govresearchgate.netwho.intannualreviews.orgsci-hub.sejyu.firesearchgate.net. These in vitro investigations have established this compound as a potent inhibitor of viral replication, often by binding to or directly inactivating the virus, thereby preventing viral uncoating or attachment nih.govnih.govannualreviews.org.

While some research has explored related chalcone (B49325) derivatives against plant viruses like the Tobacco Mosaic Virus (TMV) pensoft.net, and general statements have been made about the potential investigation of halogen-substituted derivatives of this compound in animal models nih.gov, no specific in vivo data in non-mammalian systems for this compound itself has been identified in the provided search results. Consequently, detailed research findings or data tables for this specific subsection cannot be generated from the current information.

Molecular and Cellular Mechanisms of Action of 4 ,6 Dichloroflavan

Interactions with Viral Capsid Proteins

DCF demonstrates a direct interaction with viral capsid proteins, influencing their conformation and stability.

Direct Binding Kinetics and Affinity Studies

Research indicates that DCF binds directly to rhinovirus type 1B. Studies using radiolabeled compounds have quantified this binding. For instance, in one study, the dissociation constant (Kd) for the binding of an antiviral compound (R 61837, which shows similar properties to DCF in stabilizing capsids) to human rhinovirus 9 was found to be 37 nM, while for a semiresistant variant (HRV 9H), it was 172 nM capes.gov.br. The binding of DCF to rhinovirus 1B was accompanied by a reduction in virus infectivity, which could be reversed by chloroform (B151607) extraction, confirming direct interaction with the virion nih.gov. Furthermore, DCF reversibly interacts with virions, suggesting a specific binding mechanism nih.govnih.gov.

Effects on Viral Macromolecular Synthesis

Inhibition of Viral RNA Synthesis

Studies indicate that 4',6-Dichloroflavan does not directly inhibit viral RNA polymerases. Instead, its presence, particularly when administered concurrently with the virus, leads to a significant reduction or complete prevention of viral RNA synthesis nih.govmicrobiologyresearch.orgasm.org. This effect is a downstream consequence of the compound's primary action on the viral capsid. By binding to and stabilizing the capsid, this compound appears to impede or prevent the release of the viral RNA genome into the host cell cytoplasm. Without the release of intact viral RNA, the host cell's machinery cannot initiate the replication of viral genetic material, thereby halting viral RNA synthesis nih.govmicrobiologyresearch.org.

Suppression of Viral Protein Translation

Similar to its effect on viral RNA synthesis, this compound effectively suppresses viral protein translation. This suppression is observed when the compound is present from the outset of infection or added shortly thereafter nih.govmicrobiologyresearch.orgasm.org. The mechanism is intrinsically linked to the inhibition of viral RNA release. Once the viral RNA is prevented from being uncoated from the capsid, it cannot be accessed by the host cell's ribosomes for translation into viral proteins. Consequently, the synthesis of essential viral proteins, which are crucial for viral replication and assembly, is effectively blocked nih.govmicrobiologyresearch.org.

Cellular Pathway Modulation Relevant to Viral Replication

Current research predominantly highlights this compound's direct interaction with the viral particle itself. Evidence suggests that the compound does not interfere with the initial stages of viral infection, such as virus binding to host cell receptors or viral penetration into the cell microbiologyresearch.orgnih.gov. Furthermore, there is no substantial evidence indicating that this compound modulates specific host cellular pathways to inhibit viral replication. Its mechanism appears to be virus-centric, focusing on the structural integrity and uncoating process of the viral capsid.

Comparative Mechanistic Analysis with Other Capsid-Binding Antivirals

This compound belongs to a class of antiviral agents that target the viral capsid. It shares a common mechanism of action with other compounds such as Chalcone (B49325) Ro 09-0410 and RMI-15,731. These agents are characterized by their ability to bind to specific sites on the viral capsid protein oup.comoup.comnih.gov. This binding stabilizes the capsid and prevents the release of viral RNA, thereby inhibiting viral replication.

Studies investigating drug resistance have revealed cross-resistance patterns among these capsid-binding agents, suggesting that they interact with the same or closely located binding sites on the viral capsid oup.comoup.comnih.gov. For example, viral strains resistant to this compound often exhibit cross-resistance to Chalcone Ro 09-0410 and RMI-15,731, and vice versa oup.comnih.gov. However, subtle differences in binding affinities and specificity across various rhinovirus serotypes have also been noted among these compounds nih.govnih.govtandfonline.com. While this compound demonstrates preferential activity against human rhinoviruses, other agents like enviroxime (B1671365) and Ro 09-0179 exhibit broader antiviral spectra against different picornaviruses nih.gov.

Research Findings: Quantitative Data

The antiviral potency of this compound has been quantified through various in vitro studies. These findings underscore its effectiveness in inhibiting rhinovirus replication at low concentrations.

Table 1: In Vitro Antiviral Potency of this compound against Rhinovirus Type 1B

ParameterValueNotes
50% Inhibitory Concentration (IC50)0.007 µM nih.govFor rhinovirus type 1B.
50% Inhibitory Concentration (IC50)~0.025 µM mdpi.comFor rhinovirus type 1B.
Infectivity Reduction (Virus + Compound)~0.5 log10 units nih.govReduction in virus infectivity upon binding of the compound to HRV 1B.
Maximum Virus Yield Inhibition (Virus + Compound)~2 log10 units nih.govInhibition observed when compound and virus were added together.
Virus Yield Inhibition (Late addition)~0.7 log10 units nih.govInhibition observed when the compound was added near the end of a single cycle of replication.

Computational Chemistry and in Silico Approaches in 4 ,6 Dichloroflavan Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of one molecule (the ligand, 4',6-Dichloroflavan) to a second molecule (the target protein) when bound to each other. This method is instrumental in identifying potential binding sites and estimating the strength of these interactions.

Prediction of Binding Sites on Viral Proteins (e.g., VP1)

The identification of specific binding pockets on viral proteins is a crucial first step in understanding how a compound like this compound might exert its antiviral effects. While specific studies detailing the docking of this compound to Viral Protein 1 (VP1) were not directly found in the provided search results, general principles of molecular docking apply. Docking simulations typically involve placing the ligand into known or predicted active sites of a target protein. For viral proteins like VP1, which are often involved in viral entry or replication, computational tools can map out regions of high affinity based on the protein's three-dimensional structure. These studies often pinpoint specific amino acid residues that are critical for ligand binding, providing a basis for structure-activity relationship (SAR) analysis. For instance, studies on other viral proteins demonstrate that docking algorithms can predict binding sites by evaluating the complementarity between the ligand's shape and chemical properties and the protein's surface, identifying pockets or grooves that can accommodate the ligand biotech-asia.orgchemrxiv.orgnih.govnih.gov.

Estimation of Binding Affinities

Estimating binding affinity is a key outcome of molecular docking. This is typically achieved through scoring functions that assign a numerical value representing the strength of the interaction. These values, often expressed in kcal/mol, allow for the ranking of potential drug candidates. While direct quantitative binding affinity data for this compound against specific viral targets was not explicitly detailed in the provided snippets, the general methodology involves docking simulations that yield scores indicative of binding strength chemrxiv.orgdiva-portal.orgmdpi.comchemrxiv.orgresearchgate.netclick2drug.org. Higher (less negative) scores generally suggest weaker binding, while lower (more negative) scores indicate stronger binding. For example, studies on other compounds against viral targets have reported docking scores ranging from -6.10 kcal/mol to -9.8999 kcal/mol, with some even reaching -156.51 kcal/mol for specific interactions nih.govmdpi.com. These scores are critical for prioritizing compounds for further investigation.

Molecular Dynamics Simulations to Elucidate Conformational Changes

Molecular dynamics (MD) simulations provide a temporal perspective, allowing researchers to observe how molecular systems evolve over time. This is particularly useful for understanding protein flexibility, ligand-induced conformational changes, and the role of the solvent environment.

Solvent Effects on Molecular Interactions

The solvent environment, typically water, plays a critical role in molecular interactions and binding affinities. MD simulations can explicitly or implicitly model these solvent effects. Explicit solvent models include individual water molecules, while implicit models represent the solvent as a continuous medium. These simulations help to understand how solvation energies impact ligand binding and protein dynamics. For example, studies have investigated how solvent models affect conformational distributions and the accuracy of predicting thermodynamic properties mdpi.commdpi.comarxiv.orgnih.gov. The interactions between the ligand, protein, and surrounding water molecules are complex, and MD simulations are essential for capturing these dynamic solvation effects, which can significantly influence binding stability and affinity.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more rigorous, atomistic level of detail regarding molecular properties. These calculations can be used to determine electronic structure, charge distribution, electrostatic potentials, and reaction energetics.

For this compound, quantum chemical calculations could be employed to:

Determine Molecular Properties: Calculate properties such as bond lengths, bond angles, dihedral angles, and vibrational frequencies. This can help in understanding the intrinsic stability and reactivity of the molecule rsc.orgunipd.it.

Refine Interaction Energies: While docking provides initial estimates, quantum mechanics can be used to refine the binding energies of key ligand-protein interactions, offering higher accuracy.

Predict Spectroscopic Properties: Calculate spectroscopic properties like IR or Raman spectra, which can be compared with experimental data for validation.

While specific quantum chemical calculations for this compound were not detailed in the provided search results, this methodology is a standard tool for gaining a fundamental understanding of a molecule's electronic and structural characteristics, which are foundational for its biological activity rsc.orgunipd.it.

Compound List

this compound

Analysis of Viral Resistance Mechanisms to 4 ,6 Dichloroflavan

Characterization of Resistance Mutations in Viral Genomes (e.g., Capsid Proteins)

The development of resistance to 4',6-Dichloroflavan is primarily associated with alterations in the viral capsid proteins. DCF, along with other related antiviral compounds such as chalcone (B49325) Ro 09-0410 and RMI-15,731, exert their antiviral effects by binding to specific sites on the viral capsid nih.govoup.comnih.govasm.org. This binding is believed to stabilize the capsid and inhibit the uncoating process, which is essential for the release of viral RNA into the host cell nih.govasm.orgwindows.net.

Studies have shown that viral sublines selected for resistance to DCF exhibit mutations within their capsid proteins nih.govoup.comresearchgate.net. These mutations alter the structure or conformation of the drug-binding site, thereby reducing the affinity of DCF for its viral target. For instance, in studies with related compounds like isoflavenes, single amino acid substitutions in the VP1 capsid protein, such as Ile194Met or Asp131Val, have been identified as conferring resistance nih.gov. These mutations can occur in regions that form a hydrophobic pocket on the viral surface, which is thought to be the primary interaction site for DCF and similar capsid-binding agents asm.organnualreviews.orgmissouri.edu. The precise mutations conferring resistance specifically to DCF are often identified through the isolation and sequencing of resistant viral strains. These alterations can lead to a diminished capacity of the virus to bind to DCF, rendering the compound ineffective nih.govoup.com.

Biochemical Characterization of Resistant Viral Strains

Resistant viral strains are biochemically characterized by their altered interaction with this compound. The primary mechanism of DCF's antiviral action involves direct inactivation of the virus through binding to its capsid nih.govoup.comnih.gov. This binding event is reversible by chloroform (B151607) extraction, indicating a physical association between the compound and the viral particle nih.govoup.comnih.gov.

Viral strains that have developed resistance to DCF typically demonstrate a significantly reduced ability to bind the drug compared to their wild-type counterparts nih.govoup.com. This reduced binding is a direct consequence of the mutations in the capsid proteins that alter the drug's target site. For example, sublines resistant to DCF and RMI-15,731 have shown a marked decrease, or complete loss, of their capacity to bind to chalcone, suggesting that these compounds interact with the same or very similar sites on the capsid nih.govoup.com.

Furthermore, studies involving the chiral resolution of DCF have indicated that different enantiomers can exhibit varying levels of antiviral activity. The S-enantiomer of DCF was found to be approximately 3.5 times more effective than the R-enantiomer against human rhinovirus serotype 1B researchgate.net. This biochemical distinction highlights the stereospecificity of the interaction between DCF and its viral target, suggesting that resistance mechanisms might also be enantiomer-specific or influenced by the precise three-dimensional fit of the drug within the binding pocket.

Table 1: Antiviral Activity and Binding Characteristics of DCF and Related Compounds

CompoundPrimary Target SiteMechanism of ActionBinding InteractionNotes on Resistance Mechanism
This compound (DCF)Viral CapsidDirect virus inactivation, prevents uncoatingBinds to capsid protein, likely in a hydrophobic pocketResistance conferred by mutations in capsid proteins that alter the drug-binding site, reducing drug affinity.
Chalcone Ro 09-0410Viral CapsidDirect virus inactivation, prevents uncoatingBinds to capsid protein, likely a similar site to DCFCross-resistance observed with DCF-resistant strains, indicating shared or overlapping binding sites. Some chalcone-resistant mutants showed no cross-resistance to DCF annualreviews.orgtandfonline.com.
RMI-15,731Viral CapsidDirect virus inactivation, prevents uncoatingBinds to capsid protein, likely a similar site to DCFCross-resistance observed with DCF-resistant strains, indicating shared or overlapping binding sites.
Flavan (B184786)Viral CapsidInhibits replication of certain rhinovirus serotypesInteracts with receptor sites on virionsLess potent than DCF nih.govnih.govresearchgate.net. Resistance mechanisms likely similar to DCF if targeting the capsid.

Strategies to Circumvent Resistance in Dichloroflavan Analogue Design

Developing strategies to circumvent resistance to this compound and related compounds involves a multi-faceted approach rooted in understanding the molecular basis of resistance. Key strategies include:

Targeting Alternative Viral Proteins: While DCF targets the capsid, developing analogues that inhibit other essential viral proteins, such as viral proteases or polymerases, can provide alternative therapeutic avenues that are not subject to the same resistance mutations.

Designing Compounds with Modified Binding Affinities: Understanding the precise nature of mutations in the capsid that confer resistance can guide the design of new DCF analogues. These analogues could be engineered to maintain binding affinity to mutated capsid proteins or to bind to different, more conserved regions of the capsid.

Exploiting Enantiomeric Specificity: The observation that DCF enantiomers have different potencies suggests that the synthesis and selection of specific, more potent enantiomers could enhance efficacy and potentially delay the emergence of resistance researchgate.net.

Combination Therapy: Utilizing DCF in combination with other antiviral agents that have different mechanisms of action or target different viral proteins can significantly reduce the likelihood of developing multi-drug resistant viruses. The synergistic activity observed between DCF and chalcones, for example, could be leveraged in such combination strategies annualreviews.orgtandfonline.com.

Structure-Based Drug Design: Detailed structural studies of viral capsids, including those with resistance mutations, can provide a blueprint for rational drug design. By understanding the three-dimensional structure of the binding pocket and how mutations alter it, researchers can design molecules that fit optimally, even in the presence of these alterations. This approach is fundamental to developing compounds that can overcome existing resistance mechanisms asm.organnualreviews.orgmissouri.edu.

By employing these strategies, researchers aim to develop more robust antiviral therapies that can effectively combat viral infections, even in the face of evolving viral resistance.

Advanced Characterization Techniques for 4 ,6 Dichloroflavan and Its Bioconjugates

High-Resolution Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structural Elucidation

High-resolution spectroscopic techniques are fundamental to the unambiguous structural confirmation of synthesized or isolated 4',6-Dichloroflavan. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are crucial for confirming its flavan (B184786) structure.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the heterocyclic C-ring and the two aromatic rings (A and B). The chemical shifts (δ) and coupling constants (J) of the protons at C2, C3, and C4 are characteristic of the flavan skeleton. For instance, the protons on the chlorinated aromatic rings will exhibit specific splitting patterns and chemical shifts influenced by the electron-withdrawing nature of the chlorine atoms.

While specific spectral data for this compound is not widely published in public databases, a representative table of expected chemical shift ranges for the core flavan structure is presented below.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Flavan Skeleton Note: Specific shifts for this compound will be influenced by the chloro-substituents.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 ~4.9-5.5 ~75-85
C3 ~1.8-2.2 (ax), ~2.7-3.1 (eq) ~25-35
C4 ~2.0-2.5 (ax), ~2.8-3.2 (eq) ~20-30
Aromatic (A/B Rings) ~6.5-7.8 ~110-160
C4a (Bridgehead) - ~115-125

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₅H₁₂Cl₂O.

The electron ionization (EI) mass spectrum of this compound would show a characteristic molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will display a distinctive pattern. chemguide.co.uk A compound with two chlorine atoms will exhibit an M⁺˙ peak, an (M+2)⁺˙ peak, and an (M+4)⁺˙ peak, with relative intensities in a ratio of approximately 9:6:1. chemguide.co.uk

Analysis of the fragmentation pattern provides further structural proof. A common fragmentation pathway for flavans is a retro-Diels-Alder (RDA) reaction, which would cleave the heterocyclic C-ring, yielding fragment ions corresponding to the A-ring and B-ring portions of the molecule. This fragmentation helps to confirm the substitution pattern on each aromatic ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Feature Description Expected m/z Value / Ratio
Molecular Formula C₁₅H₁₂Cl₂O -
Molecular Weight Calculated 279.16 g/mol
Molecular Ion (M⁺˙) Ion containing two ³⁵Cl isotopes 278
M+2 Peak Ion containing one ³⁵Cl and one ³⁷Cl 280
M+4 Peak Ion containing two ³⁷Cl isotopes 282

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities and for resolving its stereoisomers. ufrgs.br

High-Performance Liquid Chromatography (HPLC) HPLC is the predominant technique for assessing the purity of non-volatile compounds like this compound. researchgate.net A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), can effectively separate the target compound from impurities. The purity is determined by calculating the peak area percentage of the main component.

Chiral HPLC for Isomer Analysis Since the C2 position of the flavan ring is a stereocenter, this compound exists as a pair of enantiomers: (R)-4',6-Dichloroflavan and (S)-4',6-Dichloroflavan. The synthesis of this compound typically results in a racemic mixture (an equal mixture of both enantiomers). Separating and analyzing these enantiomers is crucial, as they can exhibit different biological activities.

Research by Quaglia et al. demonstrated the successful resolution of racemic this compound (also referred to as BW683C) using HPLC with a chiral stationary phase (CSP). researchgate.netscilit.comsigmaaldrich.com This direct method allows for the separation of the two enantiomers, which can then be collected individually for further characterization and activity testing. researchgate.net The study found that the (S) enantiomer was significantly more potent as an inhibitor of rhinovirus replication than the (R) enantiomer. scilit.com

Interactive Data Table: Representative Chiral HPLC Method Parameters for this compound Separation Based on the work of Quaglia et al. and general chiral separation principles.

Parameter Description
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel® or Chiralpak®)
Mobile Phase A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol)
Detection UV/Vis Diode Array Detector (DAD) to monitor the elution of the enantiomers
Flow Rate Typically in the range of 0.5 - 1.5 mL/min
Column Temperature Often controlled (e.g., 25°C) to ensure reproducible retention times

| Outcome | Baseline separation of the (R) and (S) enantiomers of this compound |

X-ray Crystallography for Ligand-Protein Complex Determination

X-ray crystallography is the most powerful technique for obtaining a high-resolution, three-dimensional structure of a molecule or a macromolecular complex at the atomic level. researchgate.netuma.es While a crystal structure for this compound itself or its complex with a protein is not available in the public Protein Data Bank (PDB), this method is the gold standard for understanding how a ligand like a flavan binds to its protein target.

The process involves crystallizing the protein in the presence of the ligand. These crystals are then exposed to a focused X-ray beam, which produces a unique diffraction pattern. researchgate.net By analyzing this pattern, scientists can calculate an electron density map and build an atomic model of the protein-ligand complex.

This analysis reveals:

The precise binding site: Identifying the specific amino acid residues in the protein that interact with the ligand.

The binding conformation: Determining the exact three-dimensional shape the ligand adopts when bound to the protein.

The nature of interactions: Detailing the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (which could be relevant for the chloro-substituents of this compound), that stabilize the complex.

For example, the crystal structure of the related isoflavan, glabridin (B1671572), in complex with the protein transthyretin (PDB ID: 4N85) has been determined. pdbj.org This structure revealed that glabridin binds in the thyroxine-binding site and stabilizes the protein's tetrameric structure through specific hydrogen bonds and CH-π interactions. pdbj.org Such studies provide invaluable insights into the mechanism of action and can guide the rational design of more potent and selective analogues. Determining the crystal structure of this compound bound to its target protein would similarly illuminate the molecular basis of its biological activity.

Future Research Directions and Translational Perspectives for Dichloroflavan Derivatives

Exploration of Novel Biological Targets for Flavan (B184786) Analogues

Flavonoids, as a class, are known for their diverse biological activities, interacting with a multitude of cellular targets mdpi.comnih.gov. Future research should focus on identifying and validating novel biological targets for flavan analogues, including dichloroflavan derivatives. This involves moving beyond well-characterized pathways to uncover new mechanisms of action. For instance, research could explore the potential of flavan scaffolds to modulate targets involved in complex diseases such as neurodegenerative disorders or metabolic syndromes, areas where flavonoids have shown promise but specific molecular targets remain to be fully elucidated nih.gov. The systematic screening of flavan libraries against diverse target panels, coupled with advanced computational approaches, will be crucial in identifying new therapeutic avenues nih.govfrontiersin.org.

Design and Synthesis of Chemically Diverse Dichloroflavan Scaffolds

The chemical diversity of flavan scaffolds can be significantly expanded to enhance their biological efficacy and specificity. Future synthetic efforts should focus on creating libraries of dichloroflavan derivatives with varied substitution patterns on the A, B, and C rings mdpi.comresearchgate.net. This includes exploring halogenation, glycosylation, and the incorporation of other functional groups to fine-tune physicochemical properties and target interactions. Strategies such as incorporating fluorine atoms, known to improve lipophilicity and metabolic stability, could be applied to dichloroflavan structures to generate novel candidates with enhanced pharmacological profiles researchgate.netmdpi.com. The development of efficient and scalable synthetic routes will be paramount for generating these diverse scaffolds for subsequent biological evaluation nih.gov.

Development of 4',6-Dichloroflavan as a Research Probe for Mechanistic Studies

To unravel the precise molecular mechanisms underlying the observed biological activities of this compound and its analogues, their development as chemical probes is essential chemicalprobes.org. A well-designed chemical probe should exhibit high potency, selectivity, and target engagement in cellular and in vivo models chemicalprobes.orgnih.govnih.gov. Future research could focus on synthesizing derivatives of this compound with specific modifications, such as the incorporation of reporter tags or photoaffinity labels, to facilitate target identification and validation. Furthermore, rigorous validation studies, including selectivity profiling against related targets and assessment of target engagement in relevant biological systems, are necessary to establish its utility as a reliable research tool chemicalprobes.orgnih.govchemicalprobes.orgrsc.org. For example, studies have shown that 6,4′-dichloroflavan demonstrated strong in vitro antiviral activity but was unsuccessful in clinical trials, highlighting the need for further optimization and mechanistic understanding to develop it into a viable probe or therapeutic agent nih.gov.

Integration of Omics Data for Systems-Level Understanding of Compound Action

Understanding the complex interplay of cellular pathways affected by dichloroflavan derivatives requires an integrated, systems-level approach. The combination of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of compound action frontiersin.orgagronomyjournals.comnih.govmdpi.com. Future research should employ these technologies to map the comprehensive cellular response to dichloroflavan treatment. For instance, integrating transcriptomic and metabolomic data could reveal how dichloroflavan derivatives modulate specific metabolic pathways, such as flavonoid biosynthesis itself or related secondary metabolite pathways frontiersin.orgagronomyjournals.com. Such integrated analyses are vital for identifying key molecular targets, understanding signaling cascades, and predicting potential off-target effects, thereby accelerating the development of effective therapeutic strategies frontiersin.orgagronomyjournals.commdpi.comresearchgate.net.

Methodological Advancements in Flavan Chemistry and Biological Evaluation

Significant progress in flavan chemistry and biological evaluation methodologies is crucial for advancing research in this area. Future efforts should focus on developing novel synthetic techniques that allow for more efficient and stereoselective synthesis of flavan derivatives, including those with complex substitution patterns mdpi.comresearchgate.net. Furthermore, the development of advanced biological evaluation assays is needed. This includes high-throughput screening platforms for rapid assessment of biological activity, sophisticated cellular models for mechanistic studies, and robust in vivo models for preclinical evaluation frontiersin.orgmdpi.com. Innovations in analytical techniques for quantifying flavan metabolites and understanding their pharmacokinetics will also be critical for translating promising compounds into viable therapeutic agents mdpi.com.

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